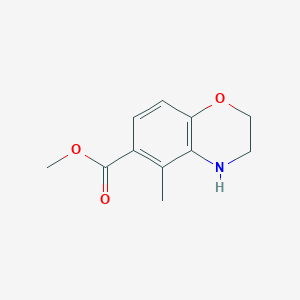
3-(2-Bromophenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and an aldehyde group at the 3 position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2’ position . The resulting 2’-bromobiphenyl is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to obtain 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: 2’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Bromo-[1,1’-biphenyl]-3-methanol.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, which can further undergo cyclization or other transformations . The bromine atom can participate in halogen bonding and influence the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3-Bromobiphenyl: Has the bromine atom at a different position, affecting its reactivity and applications.
4-Bromobiphenyl: Similar to 2-Bromobiphenyl but with different substitution patterns.
Uniqueness
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to undergo a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis
Eigenschaften
Molekularformel |
C13H9BrO |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
3-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |
InChI-Schlüssel |
QZQBJRBIGFMCJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
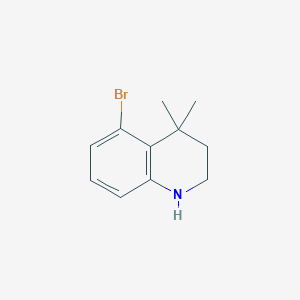
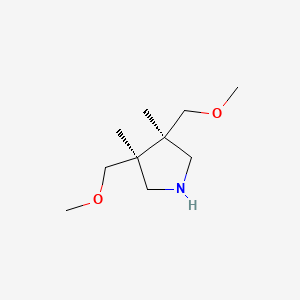
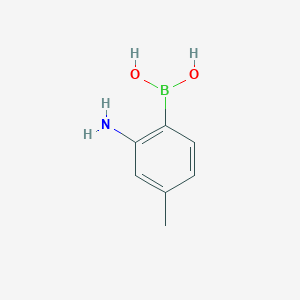
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)

![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)

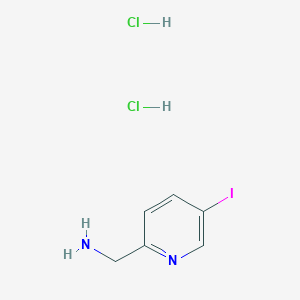
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
